3-Butyl-2-methylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
3-butyl-2-methylpiperidine |
InChI |
InChI=1S/C10H21N/c1-3-4-6-10-7-5-8-11-9(10)2/h9-11H,3-8H2,1-2H3 |
InChI Key |
VBQCLUKHWXCJEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCNC1C |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Butyl 2 Methylpiperidine
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Butyl-2-methylpiperidine. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, while 2D NMR techniques like COSY and HSQC establish connectivity and spatial relationships.
Detailed Research Findings: While a definitive, published spectrum for this compound is not readily available in the surveyed literature, its expected NMR data can be accurately predicted based on the known spectra of related compounds like 2-methylpiperidine (B94953) and 3-methylpiperidine (B147322), and general principles of NMR spectroscopy. mdpi.comchemicalbook.comchapman.edu
In the ¹H NMR spectrum, the protons on the piperidine (B6355638) ring would appear as complex multiplets due to spin-spin coupling. The methyl group at the C2 position would likely appear as a doublet, coupling to the adjacent proton at C2. The butyl group would show characteristic signals: a triplet for the terminal methyl group and multiplets for the methylene (B1212753) (CH₂) groups. The protons attached to carbons bearing the substituents (C2 and C3) and the carbons adjacent to the nitrogen (C2 and C6) would have distinct chemical shifts.
In the ¹³C NMR spectrum, ten distinct signals would be expected, corresponding to the ten carbon atoms in the molecule. The chemical shifts would confirm the presence of the piperidine ring, the methyl group, and the four-carbon butyl chain. The positions of the substituents heavily influence the chemical shifts of the ring carbons. For instance, the carbons C2 and C3, being directly attached to the alkyl groups, would be significantly shifted compared to an unsubstituted piperidine.
Advanced techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like ¹H-¹H COSY would reveal proton-proton coupling networks, confirming the connectivity within the piperidine ring and the butyl chain. ¹H-¹³C HSQC would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of all signals. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could be used to determine the relative stereochemistry (cis or trans) of the methyl and butyl groups by identifying protons that are close in space.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| C2-H | Multiplet, ~2.6-2.8 | ~53-56 | Shift influenced by N and methyl group. |
| C3-H | Multiplet, ~1.5-1.7 | ~38-41 | Shift influenced by butyl group. |
| C4-H₂ | Multiplet, ~1.6-1.8 | ~26-29 | |
| C5-H₂ | Multiplet, ~1.4-1.6 | ~24-27 | |
| C6-H₂ | Multiplet, ~2.9-3.1 (eq), ~2.4-2.6 (ax) | ~46-49 | Protons adjacent to N are deshielded. |
| N-H | Broad singlet, ~1.5-2.5 | - | Chemical shift is variable. |
| C2-CH₃ | Doublet, ~1.0-1.2 | ~15-18 | Coupled to C2-H. |
| Butyl-C1'-H₂ | Multiplet, ~1.2-1.4 | ~30-33 | |
| Butyl-C2'-H₂ | Multiplet, ~1.2-1.4 | ~29-32 | |
| Butyl-C3'-H₂ | Multiplet, ~1.2-1.4 | ~22-24 | |
| Butyl-C4'-H₃ | Triplet, ~0.8-1.0 | ~13-15 | Terminal methyl group. |
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Detailed Research Findings: The spectra of this compound would be dominated by absorptions corresponding to the N-H, C-H, C-N, and C-C bonds. libretexts.orgupi.edu
N-H Vibrations: A key feature in the FT-IR spectrum would be the N-H stretching vibration, appearing as a moderate, somewhat broad peak in the 3300-3500 cm⁻¹ region. libretexts.org The N-H bending vibration would be observed around 1600 cm⁻¹.
C-H Vibrations: The C-H stretching vibrations from the alkyl groups (piperidine ring, methyl, and butyl) would result in strong, sharp peaks in the 2850-2960 cm⁻¹ region. vscht.czwpmucdn.com C-H bending vibrations for CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ range.
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. This area contains a complex pattern of absorptions arising from C-C and C-N stretching and various bending modes. This pattern is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. vscht.cz
Raman spectroscopy would provide complementary information. While N-H and O-H stretches are often strong in IR, the more symmetric C-C and C-N bonds of the piperidine backbone would yield strong signals in the Raman spectrum, providing further structural detail. upi.edu
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| N-H Stretch | Secondary Amine | 3300 - 3500 | Medium, broad |
| C-H Stretch | Alkane (CH₂, CH₃) | 2850 - 2960 | Strong |
| N-H Bend | Secondary Amine | 1590 - 1650 | Medium |
| C-H Bend | CH₂, CH₃ | 1350 - 1470 | Medium |
| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |
| C-C Stretch | Alkane Backbone | 800 - 1200 | Weak-Medium |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and deduce its structure by analyzing its fragmentation patterns upon ionization. chemguide.co.uk For this compound (C₁₀H₂₁N), the exact molecular weight is 155.28 g/mol . molport.com
Detailed Research Findings: In an electron ionization (EI) mass spectrum, this compound would produce a molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 155. This peak confirms the molecular weight of the compound. The molecular ion is often unstable and undergoes fragmentation, yielding smaller, charged fragments that provide structural clues. wikipedia.orgyoutube.com
The most common fragmentation pathway for piperidines is alpha-cleavage, where the bond adjacent to the nitrogen atom breaks. wikipedia.org This occurs because the resulting cation is stabilized by resonance with the nitrogen's lone pair.
Loss of the butyl group: Cleavage of the C2-C3 bond is less likely, but cleavage of the C3-butyl bond could occur. However, the most significant fragmentation is expected at the C2 position.
Alpha-Cleavage at C2: The most probable fragmentation would be the loss of the larger alkyl substituent at the alpha-carbon (C2), which in this case is the butyl group attached at C3 via C2. More accurately, the primary alpha-cleavage is the breaking of the bond between a ring carbon and a substituent, or a ring-opening cleavage. For alkylpiperidines, the most favorable cleavage is the loss of an alkyl radical from the carbon alpha to the nitrogen. In this molecule, this would involve the loss of the methyl group (less likely) or a ring-opening mechanism followed by the loss of the butyl group. The most prominent peak is often from the loss of the largest alkyl group alpha to the nitrogen. A key fragmentation would be the loss of the butyl radical (•C₄H₉, mass 57), leading to a fragment ion at m/z 98.
Loss of the methyl group: Loss of the methyl radical (•CH₃, mass 15) would lead to a fragment at m/z 140.
Other fragmentations within the butyl chain (loss of propyl, ethyl, or methyl radicals) are also possible, leading to a series of smaller peaks.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |
| 140 | [M - CH₃]⁺ | Loss of the methyl radical from C2 |
| 98 | [M - C₄H₉]⁺ | Alpha-cleavage with loss of the butyl radical |
| 84 | [C₅H₁₀N]⁺ | Ring fragmentation |
| 57 | [C₄H₉]⁺ | Butyl cation |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.govbakhtiniada.ruresearchgate.net This technique provides precise data on bond lengths, bond angles, and the conformation of the molecule.
Detailed Research Findings: There is no publicly available crystal structure for this compound itself. To perform this analysis, the compound would first need to be crystallized, which can be a challenging step. If a suitable single crystal were obtained and analyzed, X-ray diffraction would provide definitive structural information. iucr.org
The data would confirm:
Piperidine Ring Conformation: It would reveal whether the piperidine ring adopts a standard chair conformation, a boat, or a twisted-boat conformation, which can be influenced by the steric bulk of the substituents. bakhtiniada.ruiucr.orgnih.gov
Substituent Positions: The analysis would show the precise orientation of the methyl and butyl groups on the ring, determining if they are in axial or equatorial positions. For a stable chair conformation, it is generally expected that the larger butyl group would preferentially occupy an equatorial position to minimize steric strain.
Relative Stereochemistry: For a given crystal, the technique would definitively establish the relative configuration of the two stereocenters (C2 and C3), i.e., whether the compound is the cis isomer (both groups on the same face of the ring) or the trans isomer (groups on opposite faces).
Intermolecular Interactions: The crystal packing would show any hydrogen bonding involving the N-H group or other intermolecular forces that stabilize the crystal lattice.
Studies on related substituted piperidines have shown that the ring can adopt various conformations depending on the nature and position of the substituents, highlighting the power of crystallography in resolving such structural details. nih.govbakhtiniada.ru
Chiroptical Spectroscopy for Absolute Configuration Assignment of Stereoisomers
This compound possesses two chiral centers at positions C2 and C3. This gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), is essential for determining the absolute configuration of a specific enantiomer. nih.govmdpi.com
Detailed Research Findings: No specific chiroptical studies have been published for this compound. However, the methodology for its stereochemical elucidation is well-established. nih.govmdpi.com The process involves comparing the experimental chiroptical spectrum of a pure enantiomer with spectra predicted by quantum chemical calculations. researchgate.net
The typical workflow would be:
Separation of Stereoisomers: The racemic mixture of the cis and trans diastereomers would first be separated (e.g., by chromatography). Then, the enantiomers of a single diastereomer (e.g., the cis pair) would be resolved using chiral chromatography.
Experimental Measurement: An experimental ECD or VCD spectrum of one of the pure enantiomers would be recorded.
Computational Modeling: Using Density Functional Theory (DFT), the three-dimensional structures of the possible conformers for one absolute configuration (e.g., the (2R,3R)-isomer) are calculated and their energies are determined.
Spectrum Prediction: The ECD or VCD spectrum is then computationally predicted for the chosen absolute configuration, taking into account the Boltzmann population of all stable conformers.
Comparison and Assignment: The experimental spectrum is compared to the predicted spectrum. A match between the experimental and the calculated spectrum for the (2R,3R)-isomer would confirm that the measured enantiomer has the (2R,3R) absolute configuration. A mirror-image spectrum would indicate the (2S,3S) configuration. This combined experimental and computational approach provides a powerful and non-destructive method for the unambiguous assignment of absolute stereochemistry. mdpi.comresearchgate.net
Computational Chemistry and Theoretical Investigations of 3 Butyl 2 Methylpiperidine
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are commonly employed to study piperidine (B6355638) derivatives. researchgate.netresearchgate.net For 3-butyl-2-methylpiperidine, these calculations can determine its optimized molecular geometry, bond lengths, and bond angles.
DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p) or cc-pVDZ, are effective for analyzing the electronic structure. ahievran.edu.trresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests that charge transfer can occur more readily within the molecule, indicating higher reactivity. researchgate.netias.ac.in
Furthermore, these computational methods can predict various reactivity descriptors. Parameters such as ionization potential, electron affinity, electronegativity, global hardness, and dipole moment offer quantitative insights into the molecule's behavior in chemical reactions. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. ias.ac.in For piperidine derivatives, the nitrogen atom typically represents a region of negative electrostatic potential, indicating its role as a primary site for electrophilic attack or protonation. researchgate.net
Table 1: Predicted Quantum Chemical Parameters for Piperidine Derivatives This table presents typical values for piperidine derivatives calculated using DFT methods, providing a model for what to expect for this compound.
| Parameter | Description | Typical Calculated Value | Reference |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -6.5 eV | researchgate.net |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ 0.5 to 1.5 eV | researchgate.net |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 7.0 to 7.5 eV | researchgate.net |
| Dipole Moment (µ) | Measure of molecular polarity | ~ 1.1 to 1.3 Debye | researchgate.net |
| Ionization Potential (I) | -E_HOMO | ~ 6.0 to 6.5 eV | researchgate.net |
| Electron Affinity (A) | -E_LUMO | ~ -0.5 to -1.5 eV | researchgate.net |
| Global Hardness (η) | (I - A) / 2 | ~ 3.5 to 4.0 eV | researchgate.net |
Molecular Mechanics and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The piperidine ring is not planar and exists in various conformations, primarily the chair form, with less stable boat and twist-boat forms also possible. The presence of substituents, such as the methyl and butyl groups in this compound, significantly influences the conformational equilibrium. Molecular Mechanics (MM) force fields, such as MM3, are well-suited for studying the conformational preferences of aliphatic amines and piperidines. acs.org
For this compound, several stereoisomers exist (e.g., cis and trans isomers), each with unique conformational properties. Computational modeling can determine the relative energies of these conformers, predicting whether the alkyl substituents preferentially occupy axial or equatorial positions on the chair-form ring. Studies on 2- and 3-methylpiperidine (B147322) have shown that the equatorial conformer is generally more stable due to reduced steric hindrance. researchgate.net A similar preference would be expected for the butyl group in this compound.
Molecular Dynamics (MD) simulations build upon these static models by simulating the movement of atoms and molecules over time. nih.gov An MD simulation of this compound in a solvent like water or an organic solvent would reveal its dynamic behavior, including ring inversion, rotation around single bonds, and intermolecular interactions with solvent molecules. ias.ac.inresearchgate.net These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, providing insights into hydrogen bonding involving the N-H group and van der Waals interactions from the alkyl chains. nih.govmdpi.com
In Silico Prediction of Molecular Properties and Reactivity Profiles
In silico tools allow for the rapid prediction of a wide range of molecular properties, including physicochemical characteristics and potential bioactivity, based solely on the molecule's structure. clinmedkaz.org For this compound (Molecular Formula: C10H21N), these tools can predict properties that are important for chemical applications. molport.com
One common set of predictive rules is Lipinski's "rule of five," which assesses the drug-likeness of a molecule. mdpi.com Other in silico models can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov While excluding specific safety data, the prediction of these profiles is a standard computational task. These predictions help in the early stages of research to filter and prioritize compounds with desirable characteristics. clinmedkaz.org Computational platforms like SwissADME and ProTox-II are often used for these predictions. clinmedkaz.orgnih.gov
The reactivity profile can also be predicted using quantum chemical descriptors, as mentioned in section 4.1. Fukui functions and dual descriptors, for instance, can be calculated to identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks with greater precision than MEP maps alone. researchgate.net
Table 2: Predicted Physicochemical Properties for this compound Properties calculated using standard cheminformatics models.
| Property | Predicted Value | Conformance with Lipinski's Rule of Five |
| Molecular Weight | 155.28 g/mol | Yes (< 500) |
| logP (Octanol-Water Partition Coefficient) | ~3.0 - 3.5 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 1 | Yes (≤ 10) |
| Molar Refractivity | ~49 - 51 cm³ | N/A |
| Topological Polar Surface Area (TPSA) | ~12.0 Ų | Yes (< 140 Ų) |
Application of Computational Tools for Reaction Mechanism Elucidation in this compound Synthesis
Computational chemistry is a valuable asset for understanding and optimizing synthetic organic reactions. By modeling reaction pathways, chemists can investigate intermediates, transition states, and activation energies to predict reaction outcomes and selectivity. nih.govacs.org
The synthesis of substituted piperidines like this compound can be achieved through various routes, such as the hydrogenation of substituted pyridines or lutidines, or via domino reactions and radical cyclizations. mdpi.comwhiterose.ac.uknih.gov For example, the synthesis could involve the catalytic hydrogenation of a 3-butyl-2-methylpyridine precursor. Computational modeling could help select the most effective catalyst and conditions by calculating the energy profiles for different catalytic cycles.
A prominent example of computational elucidation in a related system is the study of the kinetic resolution of 2-methylpiperidine (B94953). nih.gov In this work, DFT calculations were used to model the transition states of the amine's reaction with an acylating agent in the presence of a chiral catalyst. The calculations accurately predicted which enantiomer would react faster by comparing the relative energies of the diastereomeric transition states, thereby explaining the origin of enantioselectivity. nih.gov A similar computational approach could be applied to design a stereoselective synthesis of a specific isomer of this compound, providing insights into the non-covalent interactions that govern the reaction's stereochemical outcome.
Exploration of Adsorption Behavior and Surface Interactions via Computational Modeling
The interaction of piperidine derivatives with surfaces is relevant in fields such as catalysis and corrosion inhibition. Computational modeling can simulate how this compound adsorbs onto a material's surface, such as a metal or metal oxide. researchgate.net
Molecular dynamics simulations can model the adsorption process from a solvent, showing the orientation of the molecule as it approaches and binds to the surface. researchgate.net For piperidine derivatives adsorbing on a nickel surface, studies have shown that the interaction is complex, involving both chemisorption and physisorption. researchgate.net The piperidine ring tends to lie parallel to the surface to maximize van der Waals interactions, while the nitrogen atom's lone pair of electrons can coordinate with surface metal atoms. researchgate.net
Quantum chemical calculations can further detail the nature of this interaction. By calculating the adsorption energy, charge transfer between the molecule and the surface, and changes in the electronic structure upon adsorption, a detailed picture of the binding mechanism emerges. acs.org Hirshfeld surface analysis is another computational technique used to investigate and visualize intermolecular interactions within a crystal structure, which can be extended to understand how a molecule might interact with a surface. iucr.orgdntb.gov.ua For this compound, the butyl and methyl groups would influence the molecule's orientation and the strength of its adsorption due to steric effects and additional dispersion forces.
Structure Activity Relationship Sar Studies of 3 Butyl 2 Methylpiperidine Derivatives
Methodological Frameworks for SAR Investigations in Piperidine (B6355638) Series
The investigation of structure-activity relationships (SAR) in piperidine series employs a variety of methodological frameworks to understand how chemical structure relates to biological activity. A primary approach involves the systematic synthesis of analogues where specific parts of the molecule, such as substituents on the piperidine ring or the nitrogen atom, are methodically altered. nih.govuno.edu
Key methodological frameworks include:
Systematic Analog Synthesis: This involves creating a series of compounds where one functional group or structural feature is varied at a time. For instance, in the study of meperidine analogues, substitutions were systematically made on the aryl ring, the ester moiety, and the piperidine nitrogen to evaluate their impact on serotonin (B10506) transporter (SERT) binding affinity. uno.edu
In Vitro Binding Assays: These assays are crucial for determining the affinity of the synthesized compounds for their biological targets. uno.eduresearchgate.net For example, the binding affinities of aryl-substituted meperidine analogues were determined at the dopamine (B1211576) (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, as well as at mu-opioid receptors. researchgate.net
Computational Modeling: Molecular modeling and docking studies are used to visualize and predict how ligands bind to their target receptors. nih.govnih.gov These computational models help in understanding the mechanism of action of the most active compounds and guide the design of new derivatives. nih.gov For instance, the crystal structure of renin in complex with a piperidine inhibitor revealed that the basic nitrogen of the piperidine ring interacts with the catalytic aspartic acid residues of the enzyme. nih.gov
In Vivo Behavioral Studies: For compounds showing promise in vitro, animal models are used to assess their pharmacological effects. nih.govacs.org For example, some piperidine-based ligands have been shown to attenuate the behavioral effects of cocaine in animal models. acs.org
These frameworks allow researchers to build a comprehensive understanding of the SAR, identifying the structural features essential for potency and selectivity. researchgate.netnih.gov
Positional and Substituent Effects on Molecular Recognition and Functional Response in 3-Butyl-2-methylpiperidine Analogs
The positioning and nature of substituents on the piperidine ring are critical determinants of a compound's interaction with its biological target and its resulting functional response. acs.org
Positional Isomerism: The location of a substituent on the piperidine ring can dramatically alter activity. For example, in the development of histamine (B1213489) H3 receptor antagonists, the position of substituents on the piperidine ring was found to be a critical factor affecting the compound's inhibitory concentration (IC50).
N-Substitution: Modification of the nitrogen atom of the piperidine ring is a common strategy to modulate activity. N-demethylation of certain piperidine-based ligands has been shown to improve activity at the serotonin and norepinephrine transporters. acs.orgacs.org Conversely, introducing bulky phenylalkyl groups to the nitrogen can sometimes lead to a decrease in activity at monoamine transporters. nih.gov
Ring Substitution: The type and position of substituents on the carbon atoms of the piperidine ring also play a significant role. For instance, in a series of 2-alkyl/alkenyl pyridine (B92270) derivatives, alkyl substituents at the 4-position of a cyclohexyl ring attached to the pyridine improved potency. nih.gov The introduction of a hydroxyl group on the piperidine core has been shown to improve the pharmacokinetic profiles of some direct renin inhibitors. nih.gov
Stereochemistry: The spatial arrangement of substituents is crucial. For example, in piperidine-based cocaine analogues, the equatorial (trans) versus axial (cis) orientation of an ester group significantly impacted activity at monoamine transporters, with the cis-isomers generally being more potent. acs.org
The following table summarizes the effects of various substituents on the activity of piperidine derivatives based on published research findings.
| Compound Series | Substituent Modification | Effect on Activity | Reference |
| Meperidine Analogues | Aryl substitution (e.g., 4-iodophenyl, 2-naphthyl) | Increased affinity for DAT and SERT | researchgate.net, uno.edu |
| Piperidine-based Cocaine Analogues | N-demethylation | Improved activity at SERT and NET | acs.org, acs.org |
| Piperidine-based Cocaine Analogues | N-phenylalkyl substitution | Decreased activity at all monoamine transporters | nih.gov |
| 2-Alkyl/alkenyl Pyridine Derivatives | 4-alkyl substitution on cyclohexyl ring | Improved potency as TRPV1 antagonists | nih.gov |
| Direct Renin Inhibitors | Hydroxyl group on piperidine core | Improved pharmacokinetic profile | nih.gov |
These examples highlight the intricate relationship between the structure of piperidine derivatives and their biological function, where even minor changes can lead to significant shifts in potency and selectivity.
Design Principles for Modulating Selectivity and Potency through Structural Modifications
The rational design of piperidine derivatives to achieve desired selectivity and potency involves a multi-faceted approach that leverages SAR data. acs.org Key design principles include:
Targeted Substituent Placement: As discussed previously, the position of substituents is critical. For example, para-substitution on a phenyl ring attached to a piperidine derivative was found to be preferable to meta-substitution for monoamine oxidase (MAO) inhibition. acs.org
Introduction of Specific Functional Groups: The addition of certain functional groups can enhance potency. For instance, the introduction of a hydroxyl group to the piperidine ring has been shown to increase MAO inhibitory effects. acs.org Similarly, a fluorine atom in a renin inhibitor was believed to form a hydrogen bond with the target enzyme, thereby increasing potency. nih.gov
Modulation of Physicochemical Properties: Properties such as lipophilicity and steric bulk can be fine-tuned through structural modifications. For example, while bulky substituents like a naphthylmethyl group may improve membrane permeability, they can also reduce solubility. A balance is often sought to optimize both potency and pharmacokinetic properties.
Exploitation of Stereochemistry: The specific stereoisomer of a compound can exhibit significantly higher potency. For example, in a series of 2-alkyl/alkenyl pyridine derivatives, the trans isomer of a 4-t-butyl cyclohexyl derivative was found to be the preferred geometric isomer for TRPV1 antagonism. nih.gov
Hybridization of Pharmacophores: Combining structural features from different known ligands can lead to the development of novel compounds with enhanced properties. acs.orgnih.gov For example, piperidine-based nocaine/modafinil (B37608) hybrid ligands have been designed and synthesized, resulting in compounds with improved potency at all three monoamine transporters. nih.gov
The following table provides examples of design strategies and their outcomes in modulating the selectivity and potency of piperidine derivatives.
| Design Strategy | Compound Series | Outcome | Reference |
| Introduction of a hydroxyl group | Piperine derivatives | Increased MAO inhibitory effect | acs.org |
| Introduction of a fluorine atom | Renin inhibitors | Increased potency | nih.gov |
| Hybridization of nocaine and modafinil pharmacophores | Piperidine-based ligands | Improved potency at DAT, SERT, and NET | nih.gov |
| Use of specific stereoisomers | 2-Alkyl/alkenyl pyridine derivatives | Enhanced TRPV1 antagonism | nih.gov |
These principles guide the iterative process of drug design, where structural modifications are made and the resulting compounds are tested to progressively refine their pharmacological profile.
Elucidating Mechanisms of Action through Targeted Ligand Design
Targeted ligand design is a powerful tool for elucidating the mechanisms of action of piperidine derivatives. By systematically modifying the structure of a ligand, researchers can probe its interactions with a biological target and understand which structural features are responsible for its pharmacological effects. drugdesign.org
One approach is to design ligands that are highly selective for a particular receptor subtype. For example, in the study of sigma receptors, piperidine and piperazine-based derivatives were designed to be selective ligands. nih.gov The functional activity experiments with these compounds showed that sigma-1 receptor antagonism was necessary for their analgesic effects. nih.gov
Another strategy involves the "designing in" of activity for a second target into a selective ligand by incorporating structural elements from ligands known to bind to that second target. acs.org This can help to understand the structural requirements for dual-acting compounds.
Computational modeling plays a crucial role in this process. By docking designed ligands into the binding site of a target protein, researchers can predict how the ligand will interact with the protein and which amino acid residues are important for binding. nih.govnih.gov For example, molecular docking studies of 4-aminopiperidine (B84694) drugs with cytochrome P450 enzymes helped to elucidate the mechanism of their N-dealkylation. nih.gov
The following table illustrates how targeted ligand design has been used to understand the mechanism of action of piperidine derivatives.
| Ligand Design Approach | Biological Target | Insight Gained | Reference |
| Design of selective sigma receptor ligands | Sigma-1 Receptor | Antagonism is required for analgesic effects | nih.gov |
| Docking of 4-aminopiperidine derivatives | Cytochrome P450 | Elucidation of the N-dealkylation mechanism | nih.gov |
| Design of dual SERT/5-HT1A ligands | SERT and 5-HT1A receptors | Identification of structural requirements for dual activity | acs.org |
Through such targeted approaches, a deeper understanding of the molecular interactions underlying the pharmacological effects of this compound and its analogs can be achieved.
Pharmacophore Modeling and Ligand-Based Drug Design Strategies
In the absence of a known 3D structure of the biological target, ligand-based drug design strategies, such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR), become invaluable. nih.gov These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov
A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target and elicit a biological response. nih.gov The first pharmacophore model for sigma-1 receptor ligands, for instance, proposed two hydrophobic pockets linked by a central basic core. nih.gov
The general steps involved in ligand-based drug design include:
Identification of a set of active ligands: A diverse set of molecules with known biological activity against the target of interest is collected. nih.gov
Conformational analysis: The possible conformations of each ligand are explored. drugdesign.org
Pharmacophore model generation: The common structural features and their spatial arrangement among the active ligands are identified to create a pharmacophore model. nih.gov
QSAR analysis: Mathematical models are developed to correlate the physicochemical properties of the ligands with their biological activity. nih.gov
Virtual screening and design of new ligands: The pharmacophore model and QSAR equations are used to screen virtual libraries of compounds or to design new molecules with improved activity. nih.gov
For example, a "Y-shape" pharmacophore model for CCR5 inhibitors guided the design and synthesis of a series of novel piperidine-4-carboxamide derivatives with potent anti-HIV-1 activity. nih.gov Similarly, pharmacophore models for histamine H3 and sigma-1 receptor ligands have been used to design dual-acting compounds. acs.org
The following table provides examples of how pharmacophore modeling has been applied to piperidine derivatives.
| Target | Pharmacophore Model Features | Outcome | Reference |
| CCR5 | "Y-shape" model | Design of potent anti-HIV-1 agents | nih.gov |
| Sigma-1 Receptor | Two hydrophobic pockets and a central basic core | Design of selective sigma-1 receptor ligands | nih.gov |
| Histamine H3 and Sigma-1 Receptors | Basic moiety connected via a heteroatomic linker to a hydrophobic region | Design of dual-acting ligands | acs.org |
These ligand-based approaches provide a powerful framework for the rational design and optimization of novel piperidine-based therapeutic agents, including derivatives of this compound.
Analytical Methodologies for the Characterization and Quantification of 3 Butyl 2 Methylpiperidine
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are indispensable tools for determining the purity and conducting quantitative analysis of piperidine (B6355638) derivatives. These techniques separate compounds based on their differential interactions with a stationary phase and a liquid mobile phase.
For the analysis of piperidine compounds, reversed-phase HPLC is commonly employed, often utilizing a C18 column. google.com The mobile phase typically consists of an aqueous component, often with a buffer like phosphate (B84403), and an organic modifier such as methanol (B129727) or acetonitrile. google.com Detection is frequently achieved using a UV-VIS detector, with the wavelength set to an appropriate value based on the chromophore of the analyte or its derivative. google.comnih.gov For instance, in the analysis of a related compound, benzoyl-3-aminopiperidine, a C18 column was used with a mobile phase of 0.01mol/L phosphate aqueous solution and methanol (90:10), and a UV detection wavelength of 254 nm. google.com
UPLC systems, which use smaller particle size columns, offer higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. researchgate.net These systems are particularly advantageous for complex samples or when high throughput is required.
Table 1: Representative HPLC Method Parameters for Piperidine Derivative Analysis
| Parameter | Value | Reference |
| Instrument | Agilent Technologies 1260/1290 Infinity II | nih.gov |
| Column | Gemini C18 (5 μm, 250 × 4.6 mm) | nih.gov |
| Mobile Phase A | 0.1% TFA in water | nih.gov |
| Mobile Phase B | Acetonitrile (MeCN) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Gradient | 0–8 min from 5% to 95% B | nih.gov |
| Detection | UV-VIS at 210, 254, 280 nm | nih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. scioninstruments.com When coupled with a Mass Spectrometer (MS), it provides both qualitative and quantitative information, making it ideal for identifying and quantifying volatile impurities or degradation products of 3-Butyl-2-methylpiperidine. scioninstruments.commeasurlabs.com
In GC-MS analysis, the sample is first vaporized and then separated in a capillary column based on the analytes' boiling points and interactions with the stationary phase. scioninstruments.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
For the analysis of volatile organic compounds (VOCs), a common approach involves using a non-polar or mid-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase. nih.gov The oven temperature is programmed to ramp up to ensure the separation of compounds with a wide range of boiling points. nih.gov
Table 2: Typical GC-MS Method Parameters for Volatile Analysis
| Parameter | Value | Reference |
| GC System | Agilent GC: 6890 | nih.gov |
| Column | Fused-silica Rxi-5Sil MS capillary column (30 m × 0.25 mm ID, 0.25 mm film thickness) | nih.gov |
| Carrier Gas | Helium | lcms.cz |
| Injection Mode | Splitless | nih.gov |
| Oven Temperature Program | 35 °C for 5 min, then 35–300 °C at 10 °C/min, hold for 20 min | nih.gov |
| Mass Spectrometer | Agilent 7250 GC/Q-TOF | lcms.cz |
| Ionization Mode | Electron Impact (EI) at 70 eV | lcms.cz |
| Mass Range | 50 to 1000 m/z | lcms.cz |
Advanced Hyphenated Techniques (e.g., LC-MS/MS) for Trace Analysis and Metabolite Profiling
For the detection of this compound at trace levels or for the analysis of its metabolites in biological matrices, advanced hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed. ddtjournal.comnih.gov LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. ddtjournal.com
This technique is particularly useful for analyzing complex samples where the analyte of interest is present in low concentrations. nih.gov The first mass spectrometer (MS1) selects the parent ion of the target compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then analyzes the resulting fragment ions, providing a high degree of specificity and reducing background noise. nih.gov
LC-MS/MS methods often utilize electrospray ionization (ESI) to generate ions from the analytes separated by the LC system. ddtjournal.com The choice of mobile phases and chromatographic conditions is critical to achieve optimal ionization and separation. lcms.cz
Table 3: Illustrative LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| LC System | Agilent 1290 Infinity II | lcms.cz |
| MS System | Agilent Revident LC/Q-TOF | lcms.cz |
| Column | Agilent PS AQ-C18 2.1 x 100 mm | lcms.cz |
| Mobile Phase A | Water w/ 2.5mM NH4Formate 0.05% FA | lcms.cz |
| Mobile Phase B | Methanol w/ 2.5 mM NH4Formate 0.05% FA | lcms.cz |
| Flow Rate | 0.35 mL/min | lcms.cz |
| MS Source | Dual AJS ESI | lcms.cz |
| Polarity | Positive | lcms.cz |
| MS Mode | Auto MS/MS | lcms.cz |
Electrochemical Methods for Redox Behavior and Sensor Development
Electrochemical methods, such as cyclic voltammetry and electrochemical impedance spectroscopy, can be used to investigate the redox behavior of piperidine derivatives. researchgate.net These techniques provide insights into the oxidation and reduction potentials of the compound, which can be valuable for understanding its chemical reactivity and for the development of electrochemical sensors.
In a study on the corrosion inhibition of nickel by piperidine derivatives, Tafel and impedance methods were used to study their adsorption and electrochemical behavior. researchgate.net The results indicated that the inhibition performance was dependent on the structure of the piperidine derivatives and involved adsorption onto the metal surface. researchgate.net While this study did not specifically include this compound, the methodologies are applicable to understanding its electrochemical properties. Theoretical calculations, such as those using Density Functional Theory (DFT), can complement experimental electrochemical data to provide a deeper understanding of the molecule's electronic structure and reactivity.
Solid-Phase Extraction and Sample Preparation Strategies for Complex Matrices
The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires a sample preparation step to remove interfering substances and concentrate the analyte. specartridge.com Solid-Phase Extraction (SPE) is a widely used technique for this purpose. scioninstruments.comspecartridge.com
SPE involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). scioninstruments.com The analyte of interest is retained on the adsorbent, while the matrix components are washed away. The analyte is then eluted with a small volume of a suitable solvent. scioninstruments.com The choice of the SPE sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) depends on the physicochemical properties of the analyte and the matrix. specartridge.com For piperidine derivatives, which are basic, a cation-exchange sorbent or a reversed-phase sorbent under appropriate pH conditions could be effective. In some applications, the use of a reagent like methyl piperidine in the eluent has been shown to improve recovery for certain classes of compounds. diva-portal.org
Table 4: Common Solid-Phase Extraction Sorbents
| Sorbent Type | Interaction Mechanism | Typical Analytes |
| Reversed-Phase (e.g., C18) | Hydrophobic interactions | Non-polar to moderately polar compounds |
| Normal-Phase (e.g., Silica) | Polar interactions (adsorption) | Polar compounds from non-polar matrices |
| Ion-Exchange (e.g., Cation Exchange) | Electrostatic interactions | Charged compounds (e.g., basic amines) |
Applications of 3 Butyl 2 Methylpiperidine in Advanced Chemical Science and Engineering
Role of 3-Butyl-2-methylpiperidine as a Key Intermediate in Complex Chemical Synthesis
This compound serves as a crucial building block in the synthesis of more complex molecules, a role underscored by the frequent appearance of the piperidine (B6355638) ring in pharmacologically active compounds. mdpi.comsmolecule.com The strategic placement of the butyl and methyl groups on the piperidine ring provides a unique stereochemical and electronic profile, making it a valuable precursor for creating diverse molecular architectures.
The synthesis of complex molecules often involves multi-step sequences where the piperidine core of this compound is introduced early on. Subsequent modifications of the ring or its substituents allow for the construction of intricate three-dimensional structures. For instance, derivatives of piperidine are instrumental in the synthesis of drugs like Niraparib, a PARP inhibitor used in cancer therapy, where a piperidine-based intermediate is a key component. innospk.com While not directly this compound, the synthesis of such complex drugs highlights the importance of substituted piperidines as intermediates. The synthesis often involves protecting group strategies, such as the use of a tert-butyl carbamate (B1207046) (Boc) group on the piperidine nitrogen, to control reactivity during subsequent synthetic transformations. nih.gov
The presence of both a butyl and a methyl group offers multiple sites for functionalization. The butyl group can influence the lipophilicity and steric environment of the final molecule, which is a critical parameter in drug design for controlling properties like membrane permeability and target binding. The methyl group, depending on its position, can introduce chirality and further refine the steric and electronic properties of the molecule. Synthetic strategies often leverage these features to achieve high levels of stereoselectivity in the final products. nih.govwhiterose.ac.uk
Table 1: Examples of Piperidine Intermediates in Complex Synthesis
| Piperidine Intermediate | Application/Significance |
| tert-Butyl 5-methylpiperidine-2-carboxylate | Building block in the synthesis of complex organic molecules and pharmaceuticals. |
| tert-Butyl 3-[(4-aminophenyl)methyl]piperidine-1-carboxylate | Key intermediate in the synthesis of the anticancer drug Niraparib. innospk.com |
| tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | A key intermediate for the synthesis of Vandetanib, a tyrosine kinase inhibitor. atlantis-press.com |
| (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | A chiral intermediate for pharmaceuticals targeting neurological disorders. |
Utilization in the Development of New Catalytic Systems and Ligands
The development of novel catalytic systems is a continuous pursuit in chemical engineering, aiming for higher efficiency, selectivity, and sustainability. Piperidine derivatives, including this compound, are explored as ligands for transition metal catalysts. The nitrogen atom in the piperidine ring can coordinate with a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting catalyst.
For example, piperidine-based ligands have been successfully employed in various catalytic reactions, including hydrogenation and cross-coupling reactions. mdpi.comchemscene.com In a study on nickel-catalyzed amination of aryl chlorides, 2-methylpiperidine (B94953) was used as a substrate, demonstrating the utility of substituted piperidines in C-N bond formation reactions. nih.gov The steric bulk provided by the butyl and methyl groups in this compound can influence the coordination geometry around the metal center, potentially leading to enhanced stereoselectivity in asymmetric catalysis.
Furthermore, the development of organocatalysis has opened new avenues for the use of small organic molecules like piperidine derivatives as catalysts. While direct catalytic applications of this compound are not extensively documented, the broader class of substituted piperidines is known to participate in various organocatalytic transformations.
Table 2: Piperidine Derivatives in Catalysis
| Catalyst/Ligand Type | Reaction | Significance |
| Iridium(I) catalyst with P,N-ligand | Asymmetric hydrogenation of pyridinium (B92312) salts | Enantioselective synthesis of piperidines. mdpi.com |
| Nickel silicide catalyst | Diastereoselective cis-hydrogenation of pyridines | First example of a nickel catalyst for efficient pyridine (B92270) hydrogenation. mdpi.com |
| Gold(I) complex | Oxidative amination of non-activated alkenes | Formation of substituted piperidines. mdpi.com |
| IMes-Ni(0) complexes | Reductive couplings and amination | Stable and effective pre-catalysts for C-C and C-N bond formation. nih.gov |
Exploration in Materials Science for Functional Polymer and Surface Modifications
In materials science, the incorporation of specific molecular motifs into polymers or onto surfaces can impart desired functionalities. Piperidine derivatives are being investigated for their potential in creating functional polymers and for surface modifications. For instance, derivatives of piperidine containing reactive groups can be polymerized or grafted onto surfaces to alter their chemical and physical properties.
One area of exploration is the synthesis of new polymers and copolymers. Rac-tert-butyl (2R,4S)-4-ethynyl-2-methylpiperidine-1-carboxylate, a related piperidine derivative, has been studied as a potential precursor for synthesizing new polymers with interesting optical, electronic, and mechanical properties. smolecule.com The presence of a polymerizable group, such as the ethynyl (B1212043) group in this example, allows for its incorporation into polymer chains. While specific research on this compound in this context is limited, its structural features suggest potential as a monomer or a modifying agent for polymers.
Surface modification is another area where piperidine derivatives could find application. The ability of the piperidine nitrogen to interact with surfaces, either through coordination or other intermolecular forces, could be exploited to create functionalized surfaces with tailored properties such as hydrophobicity, biocompatibility, or catalytic activity.
Contribution to the Understanding of Corrosion Inhibition Mechanisms
Corrosion is a significant challenge in many industries, and the development of effective corrosion inhibitors is crucial for protecting metallic structures. aspur.rs Organic compounds containing heteroatoms like nitrogen, sulfur, and oxygen are often effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective film. nahrainuniv.edu.iqresearchpublish.com
Research has shown that piperidine derivatives can act as corrosion inhibitors for various metals in acidic media. researchgate.net A study on the corrosion inhibition of nickel in nitric acid by piperidine and its methyl-substituted derivatives (2-methylpiperidine, 3-methylpiperidine (B147322), and 4-methylpiperidine) demonstrated that these compounds inhibit corrosion by adsorbing onto the metal surface. researchgate.net The inhibition efficiency was found to depend on the position of the methyl group, with 4-methylpiperidine (B120128) showing the highest efficiency. researchgate.net This suggests that the electronic and steric effects of the substituents play a critical role in the adsorption process.
The adsorption of these inhibitors is believed to occur through the nitrogen atom and the π-electrons of the heterocyclic ring, which interact with the vacant d-orbitals of the metal. researchgate.net Quantum chemical calculations and molecular dynamics simulations are often used to understand the adsorption mechanism and to correlate the molecular structure of the inhibitor with its efficiency. researchgate.netresearchgate.netnih.gov Although specific studies on this compound as a corrosion inhibitor are not widely available, the findings on related piperidine derivatives provide a strong basis for its potential in this application. The presence of the butyl group would likely enhance its surface coverage and hydrophobicity, potentially leading to improved corrosion protection.
Table 3: Piperidine Derivatives as Corrosion Inhibitors
| Inhibitor | Metal/Environment | Key Findings |
| Piperidine, 2-methylpiperidine, 3-methylpiperidine, 4-methylpiperidine | Nickel in 1.0M HNO₃ | Inhibition occurs via adsorption on the metal surface; efficiency depends on the substituent's position. researchgate.net |
| tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate | Carbon steel in 1M HCl | Acts as a mixed-type inhibitor with high efficiency. nih.gov |
| Irbesartan (contains a spiro-piperidine moiety) | Carbon steel in 1.0 M HCl | Adsorption on the steel surface follows the Langmuir isotherm. |
| 4-Piperonylideneaminoantipyrine | Mild steel in HCl | Forms a protective layer on the steel surface. j-cst.org |
Development of Chemical Probes and Tools for Biological Research
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme. promega.co.uk They are invaluable tools for studying biological processes and for validating new drug targets. promega.co.uknih.gov The piperidine scaffold is frequently found in molecules designed as chemical probes due to its favorable pharmacological properties and synthetic tractability.
The development of chemical probes often involves the synthesis of a library of related compounds to optimize potency, selectivity, and other properties. Substituted piperidines like this compound can serve as a starting point or a key structural element in the design of such probes. For example, fluorescently labeled piperidine derivatives have been developed as high-affinity probes for sigma receptors, which are implicated in various neurological and psychiatric disorders. acs.org
While there is no direct evidence of this compound itself being used as a chemical probe, the principles of probe development suggest that its unique substitution pattern could be exploited to create novel tools for biological research. By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or by incorporating it into a larger molecule designed to bind a specific target, this compound could contribute to the development of the next generation of chemical probes.
Q & A
Q. What are the established synthetic routes for 3-Butyl-2-methylpiperidine, and how can purity be validated?
Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, intermediates with brominated aromatic rings (e.g., 3-bromothiophenol derivatives) can react with trifluoromethylpyridine analogs under anhydrous conditions (DMF, K₂CO₃, 110°C) to form piperidine derivatives . Post-synthesis, purity validation requires ¹H/¹³C NMR for structural confirmation, HPLC for retention time consistency, and HRMS for molecular weight verification . Quantify impurities using peak area integration in chromatograms (threshold: <1% for research-grade compounds).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl/butyl substituents), while ¹³C NMR confirms carbon骨架 integrity.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
- HPLC-PDA : Assesses purity (>98% by peak area) and detects UV-active impurities .
- FT-IR : Confirms functional groups (e.g., C-N stretching at ~1,200 cm⁻¹).
Q. What in vitro biological screening approaches are recommended for initial pharmacological assessment?
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to measure affinity (IC₅₀) for target receptors. Include positive/negative controls (e.g., known agonists/antagonists) .
- Cytotoxicity Screening : Test in HEK-293 or HepG2 cells via MTT assays (48–72 hr exposure; IC₅₀ calculation).
- ADME Profiling : Assess metabolic stability in liver microsomes (e.g., half-life >30 min preferred) and permeability via Caco-2 monolayers (Papp >1×10⁻⁶ cm/s) .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield in this compound synthesis?
- Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity.
- Catalyst Selection : Test Cs₂CO₃ vs. K₂CO₃ for base-mediated reactions; Cs⁺ may improve reactivity via the "cesium effect" .
- Temperature Gradients : Use DOE (Design of Experiments) to identify optimal ranges (e.g., 90–120°C).
- Workup Refinement : Replace ethyl acetate with dichloromethane for better extraction efficiency .
Q. How to resolve contradictions between computational predictions and experimental data in structure-activity relationships (SAR)?
- Cross-Validation : Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. Discrepancies may arise from solvent effects or protein flexibility.
- Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) to rule out variability.
- Advanced Modeling : Apply molecular dynamics simulations (50 ns trajectories) to assess ligand-protein stability .
Q. What strategies exist for improving the metabolic stability of this compound derivatives?
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation.
- Isotope Labeling : Use deuterium at metabolically labile sites (e.g., α-positions) to prolong half-life.
- Prodrug Design : Mask polar groups (e.g., esterification of amines) to enhance bioavailability .
Q. How should researchers address batch-to-batch variability in physicochemical properties?
- Standardized Protocols : Document reaction parameters (e.g., stirring speed, cooling rates) to minimize deviations.
- Quality Control (QC) : Implement orthogonal methods (e.g., NMR + HPLC) for each batch.
- Statistical Analysis : Use ANOVA to identify significant variability sources (e.g., reagent purity, humidity) .
Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies?
Q. How can researchers validate the stereochemical purity of this compound?
- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) and isocratic elution (hexane:IPA 90:10).
- Optical Rotation : Measure [α]ᴅ²⁵ and compare with literature values (Δ < ±5° acceptable).
- X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
Experimental Design Considerations
Q. What controls are essential in in vivo toxicity studies for this compound?
Q. How to design a robust SAR study for piperidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
